Tesmilifene

概要

説明

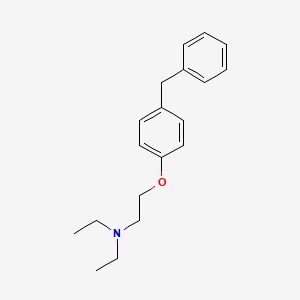

Tesmilifene (INN; developmental code names YMB-1002, BMS-217380-01), also known as N,N-diethyl-2-(4-phenylmethyl)ethanamine (DPPE), is a small-molecule antineoplastic drug and chemopotentiator that was under development by YM BioSciences for the treatment of breast cancer in the 2000s but was never marketed .

Synthesis Analysis

The synthesis of Tesmilifene involves two stages. The first stage involves the metallation of p-benzylphenol with sodium hydride in N,N-dimethyl-formamide. The second stage involves the alkylation of 2-chloro-N,N-diethylethylamine hydrochloride in N,N-dimethyl-formamide at 80°C for 2 hours .

Molecular Structure Analysis

Tesmilifene has a molecular formula of C19H25NO and a molar mass of 283.415 g/mol . It is a diphenylmethane derivative that is structurally related to the triphenylethylene derivative tamoxifen but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor (ER), and as such, it is not a selective estrogen receptor modulator (SERM) .

Chemical Reactions Analysis

Although the exact mechanism of action is not known, one study proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently .

Physical And Chemical Properties Analysis

Tesmilifene has a density of 1.0±0.1 g/cm3, a boiling point of 397.0±30.0 °C at 760 mmHg, and a flash point of 116.8±26.9 °C .

科学的研究の応用

Chemotherapy Potentiation

Tesmilifene has been identified as a novel potentiator of chemotherapy. It has shown to significantly enhance the efficacy of doxorubicin, a chemotherapy medication, leading to a substantial survival advantage in advanced breast cancer treatment when used in combination over doxorubicin alone .

Pharmacokinetics Modification

As a substrate of the CYP3A subfamily and an inhibitor of P-glycoprotein, Tesmilifene affects the pharmacokinetics of other drugs. Research has explored its effects on the pharmacokinetics of docetaxel, indicating potential applications in optimizing drug dosing and effectiveness .

作用機序

Target of Action

Tesmilifene primarily targets P-glycoprotein 1 and the Histamine H1 receptor . P-glycoprotein 1 is a protein that in humans is encoded by the ABCB1 gene. It is an important protein of the cell membrane that pumps many foreign substances out of cells. The Histamine H1 receptor is a histamine receptor belonging to the family of G-protein-coupled receptors. This receptor is activated by the biogenic amine histamine .

Biochemical Pathways

Tesmilifene’s action on the P-gp pump leads to an enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them .

Pharmacokinetics

It is known that tesmilifene is metabolized in the liver . It is also a substrate of the CYP3A subfamily and is an inhibitor of P-glycoprotein . Thus, the effects of various doses of tesmilifene on the pharmacokinetics of intravenous and orally administered docetaxel have been investigated in rats .

Result of Action

The result of Tesmilifene’s action would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug-sensitive remainder of the cell population, but without the help of tesmilifene . Tesmilifene binds to and displaces histamine from these sites equipotently to tamoxifen and more strongly than conventional antihistamines, and this action has been found to correlate with the cytotoxic effects of tesmilifene in breast cancer cells in vitro .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-benzylphenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIXBCVWIPOYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92981-78-7 (hydrochloride) | |

| Record name | Tesmilifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045661 | |

| Record name | Tesmilifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Although the exact mechanism of action is not known, one study (PMID: 16413681) proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently. This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis. The mechanism of cell death is likely to result not from the presence of chemotherapy inside the cell (in fact the chemotherapy is extruded) but, directly or indirectly, from the enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them. The result would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of tesmilifene. | |

| Record name | Tesmilifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tesmilifene | |

CAS RN |

98774-23-3 | |

| Record name | Tesmilifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98774-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tesmilifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesmilifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tesmilifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TESMILIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43T3ID6G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

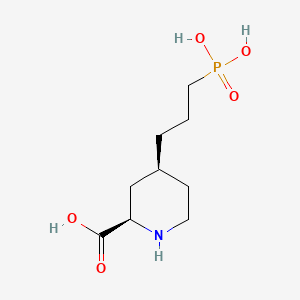

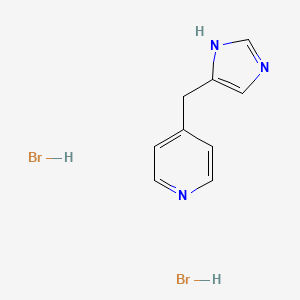

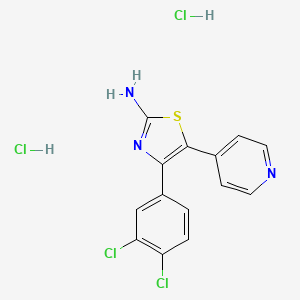

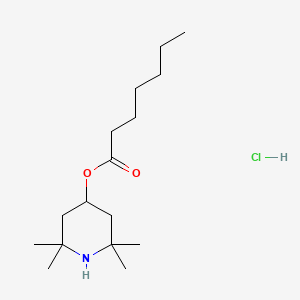

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)